Cas no 291289-48-0 (4-(3,4,5-trifluorophenyl)piperidine)

4-(3,4,5-trifluorophenyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(3,4,5-trifluorophenyl)piperidine
- AKOS012457892
- EN300-1171644
- SCHEMBL6645441
- CS-0223952
- 291289-48-0
-
- Inchi: 1S/C11H12F3N/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7/h5-7,15H,1-4H2
- InChI Key: HFKWRARNTZQLPC-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=C(C=1)C1CCNCC1)F)F
Computed Properties
- Exact Mass: 215.09218387g/mol
- Monoisotopic Mass: 215.09218387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 2.3
4-(3,4,5-trifluorophenyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1171644-0.5g |
4-(3,4,5-trifluorophenyl)piperidine |
291289-48-0 | 95% | 0.5g |
$1014.0 | 2023-05-26 | |
Enamine | EN300-1171644-2.5g |
4-(3,4,5-trifluorophenyl)piperidine |
291289-48-0 | 95% | 2.5g |
$2548.0 | 2023-05-26 | |
Enamine | EN300-1171644-5.0g |
4-(3,4,5-trifluorophenyl)piperidine |
291289-48-0 | 95% | 5g |
$3770.0 | 2023-05-26 | |
Enamine | EN300-1171644-100mg |
4-(3,4,5-trifluorophenyl)piperidine |
291289-48-0 | 95.0% | 100mg |
$451.0 | 2023-10-03 | |
1PlusChem | 1P028IMF-250mg |
4-(3,4,5-trifluorophenyl)piperidine |
291289-48-0 | 95% | 250mg |
$858.00 | 2024-05-06 | |
Aaron | AR028IUR-10g |
4-(3,4,5-trifluorophenyl)piperidine |
291289-48-0 | 95% | 10g |
$7712.00 | 2023-12-15 | |
Aaron | AR028IUR-500mg |
4-(3,4,5-trifluorophenyl)piperidine |
291289-48-0 | 95% | 500mg |
$1420.00 | 2025-02-16 | |
1PlusChem | 1P028IMF-50mg |
4-(3,4,5-trifluorophenyl)piperidine |
291289-48-0 | 95% | 50mg |
$434.00 | 2024-05-06 | |
1PlusChem | 1P028IMF-500mg |
4-(3,4,5-trifluorophenyl)piperidine |
291289-48-0 | 95% | 500mg |
$1316.00 | 2024-05-06 | |
Enamine | EN300-1171644-5000mg |
4-(3,4,5-trifluorophenyl)piperidine |
291289-48-0 | 95.0% | 5000mg |
$3770.0 | 2023-10-03 |
4-(3,4,5-trifluorophenyl)piperidine Related Literature
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Additional information on 4-(3,4,5-trifluorophenyl)piperidine
Recent Advances in the Study of 4-(3,4,5-Trifluorophenyl)piperidine (CAS: 291289-48-0) in Chemical Biology and Pharmaceutical Research
The compound 4-(3,4,5-trifluorophenyl)piperidine (CAS: 291289-48-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This piperidine derivative, characterized by its trifluorophenyl moiety, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of novel therapeutic agents. Recent studies have focused on its role in modulating biological targets, particularly in the central nervous system (CNS) and oncology, highlighting its importance in modern medicinal chemistry.
One of the most notable applications of 4-(3,4,5-trifluorophenyl)piperidine is its incorporation into the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders. Researchers have synthesized and evaluated a series of derivatives based on this scaffold, demonstrating potent inhibitory activity against specific kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a novel kinase inhibitor featuring 4-(3,4,5-trifluorophenyl)piperidine as a core structural element, which exhibited high selectivity and efficacy in preclinical models of glioblastoma.
In addition to its role in kinase inhibition, 4-(3,4,5-trifluorophenyl)piperidine has been explored for its potential in addressing unmet medical needs in psychiatric disorders. The compound's ability to cross the blood-brain barrier (BBB) and interact with neurotransmitter receptors, such as serotonin and dopamine receptors, has made it a candidate for the development of next-generation antipsychotics and antidepressants. A recent study in ACS Chemical Neuroscience highlighted its affinity for the 5-HT2A receptor, suggesting its utility in treating conditions like schizophrenia and depression. The study also emphasized the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.
Another area of interest is the use of 4-(3,4,5-trifluorophenyl)piperidine in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging. The trifluorophenyl group provides a convenient site for radiolabeling with fluorine-18, enabling the development of novel PET tracers for diagnosing and monitoring diseases such as Alzheimer's and Parkinson's. A 2022 publication in Nuclear Medicine and Biology detailed the successful radiolabeling of a piperidine derivative and its subsequent evaluation in animal models, demonstrating high brain uptake and specific binding to target proteins.
Despite these advancements, challenges remain in optimizing the pharmacological properties of 4-(3,4,5-trifluorophenyl)piperidine-based compounds. Issues such as off-target effects, toxicity, and metabolic degradation require further investigation. Recent efforts have focused on structural modifications to enhance selectivity and reduce adverse effects. For example, a 2023 study in Bioorganic & Medicinal Chemistry Letters explored the introduction of additional substituents on the piperidine ring, leading to improved binding affinity and reduced cytotoxicity.
In conclusion, 4-(3,4,5-trifluorophenyl)piperidine (CAS: 291289-48-0) represents a valuable scaffold in drug discovery, with applications spanning oncology, CNS disorders, and diagnostic imaging. Ongoing research aims to refine its derivatives for clinical use, addressing current limitations and unlocking its full therapeutic potential. The compound's versatility and promising preclinical results underscore its significance in the evolving landscape of chemical biology and pharmaceutical sciences.
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